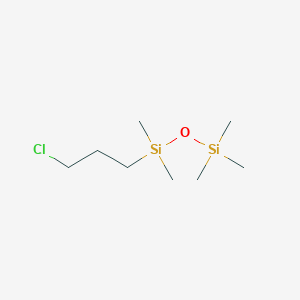

1-(3-Chloropropyl)-1,1,3,3,3-pentamethyldisiloxane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves the use of chloro-functional groups and siloxane units. For example, the synthesis of 3,3,3-trichloropropyl-1-triphenylphosphorane is described, which is prepared from 2-chloroethanol, triphenylphosphine, and trichloroacetic acid . Although this does not directly describe the synthesis of 1-(3-Chloropropyl)-1,1,3,3,3-pentamethyldisiloxane, it provides insight into the type of reactions and starting materials that might be involved in its synthesis.

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(3-Chloropropyl)-1,1,3,3,3-pentamethyldisiloxane can be complex, with various isomers possible. For instance, the acetolysis reaction of 1-chloro-1,3,5-trimethyl-3,5-bis(trimethylsiloxy)cyclotrisiloxane was investigated, and the configurational isomers formed could not be separated . This suggests that the molecular structure of chloropropyl-functionalized siloxanes can be intricate and may exhibit isomerism.

Chemical Reactions Analysis

The reactivity of chloromethyl-functionalized siloxanes, which are structurally related to the compound of interest, has been studied. For example, (chloromethyl)pentamethyldisilane undergoes intramolecular rearrangement with sodium methoxide, isopropoxide, and phenoxide to give alkoxypentamethyldisilylmethanes . This indicates that the chloropropyl group in 1-(3-Chloropropyl)-1,1,3,3,3-pentamethyldisiloxane may also undergo similar nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pentamethyldisiloxane derivatives are influenced by their molecular structure. For instance, pentamethyldisiloxane itself is used in palladium-catalyzed cyclization/hydrosilylation reactions, indicating its reactivity and potential utility in synthetic chemistry . The presence of the chloropropyl group in the compound of interest would likely affect its solubility, reactivity, and other physical properties, although specific data on this compound is not provided in the papers.

Wissenschaftliche Forschungsanwendungen

1. Grafting on Halloysite Nanotubes

- Application Summary: This compound is used to modify halloysite nanotubes (HNTs), creating HNTs-Cl, which has great chemical activity. This makes it a good candidate for creating new materials with applications in chemical engineering and nanotechnology .

- Methods of Application: The degree of grafting of chloro-silane onto the HNT’s surface has been accomplished by incorporation of HNTs with CPTMS under different experimental conditions. Many parameters, such as the dispersing media, the molar ratio of HNTs/CPTMS/H2O, refluxing time, and the type of catalyst were studied .

- Results: The greatest degree of grafting was accomplished by using toluene as a medium for the grafting process, with a molar ratio of HNTs/CPTMS/H2O of 1:1:3, and a refluxing time of 4 h .

2. Crystal Structure Study

- Application Summary: The compound is used in the study of crystal structures .

- Methods of Application: The specific methods of application are not detailed in the source .

- Results: The results include the determination of the crystal structure of the compound .

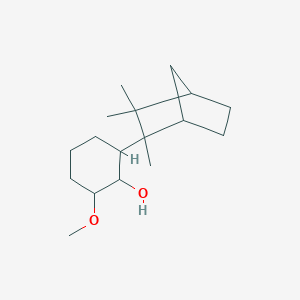

3. Synthesis of Curcumin Derivative

- Application Summary: The compound is used in the synthesis of a curcumin derivative .

- Methods of Application: The specific methods of application are not detailed in the source .

- Results: The synthesis resulted in a curcumin derivative with a yield of 72% .

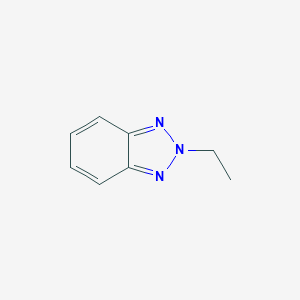

4. Synthesis of 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one

- Application Summary: This compound is used in the synthesis of 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one .

- Methods of Application: The specific methods of application are not detailed in the source .

- Results: The synthesis resulted in the formation of 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one .

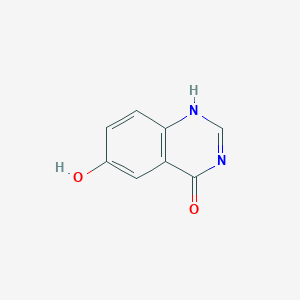

5. Piperidine Derivatives

- Application Summary: Piperidines, which can be synthesized using this compound, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

- Methods of Application: The specific methods of application are not detailed in the source .

- Results: More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .

6. Grafting on Halloysite Nanotubes

- Application Summary: This compound is used to modify halloysite nanotubes (HNTs), creating HNTs-Cl, which has great chemical activity .

- Methods of Application: The degree of grafting of chloro-silane onto the HNT’s surface has been accomplished by incorporation of HNTs with CPTMS under different experimental conditions .

- Results: The greatest degree of grafting was accomplished by using toluene as a medium for the grafting process .

7. Synthesis of 1-(3-Chloropropyl)piperidine monohydrochloride

- Application Summary: This compound is used in the synthesis of 1-(3-Chloropropyl)piperidine monohydrochloride .

- Methods of Application: The specific methods of application are not detailed in the source .

- Results: The synthesis resulted in the formation of 1-(3-Chloropropyl)piperidine monohydrochloride .

8. Synthesis of 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one

- Application Summary: This compound is used in the synthesis of 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one .

- Methods of Application: The specific methods of application are not detailed in the source .

- Results: The synthesis resulted in the formation of 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one .

9. Grafting on Halloysite Nanotubes

- Application Summary: This compound is used to modify halloysite nanotubes (HNTs), creating HNTs-Cl, which has great chemical activity .

- Methods of Application: The degree of grafting of chloro-silane onto the HNT’s surface has been accomplished by incorporation of HNTs with CPTMS under different experimental conditions .

- Results: The greatest degree of grafting was accomplished by using toluene as a medium for the grafting process .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-chloropropyl-dimethyl-trimethylsilyloxysilane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H21ClOSi2/c1-11(2,3)10-12(4,5)8-6-7-9/h6-8H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSSWFBLVISCYBP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)O[Si](C)(C)CCCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H21ClOSi2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60577965 |

Source

|

| Record name | 1-(3-Chloropropyl)-1,1,3,3,3-pentamethyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60577965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.87 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Chloropropyl)-1,1,3,3,3-pentamethyldisiloxane | |

CAS RN |

18291-27-5 |

Source

|

| Record name | 1-(3-Chloropropyl)-1,1,3,3,3-pentamethyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60577965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.